molecular formula C21H21NO B257234 N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide

N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide

Katalognummer B257234
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: FQWBNIHJIAGAOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide, commonly known as Nefopam, is a non-opioid analgesic drug that is used for the treatment of moderate to severe pain. It was first introduced in France in 1976 and is currently available in several countries worldwide. Nefopam is a unique drug as it does not belong to any of the traditional analgesic classes, such as opioids, nonsteroidal anti-inflammatory drugs (NSAIDs), or local anesthetics.

Wirkmechanismus

The exact mechanism of action of Nefopam is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This results in an increase in the concentration of these neurotransmitters, which in turn leads to an analgesic effect.
Biochemical and Physiological Effects:
Nefopam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of endogenous opioids, such as beta-endorphins, which are involved in pain modulation. Nefopam has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Nefopam is that it does not have the same addictive potential as opioids. It also does not cause respiratory depression, which is a common side effect of opioids. Nefopam has a relatively short half-life, which makes it suitable for use in acute pain management. However, one of the limitations of Nefopam is that it has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.

Zukünftige Richtungen

There are several areas of research that could be explored in the future regarding Nefopam. One area of interest is the potential use of Nefopam in the management of chronic pain conditions. Another area of research is the investigation of the long-term effects of Nefopam use, as well as its interactions with other drugs. Additionally, the development of new formulations of Nefopam, such as sustained-release formulations, could improve its efficacy and safety. Finally, further research is needed to fully understand the mechanism of action of Nefopam and its effects on the central nervous system.

Synthesemethoden

The synthesis of Nefopam involves the reaction of 2-Naphthyl ethylamine with benzyl cyanide in the presence of sodium amide. The resulting intermediate product is then reacted with phenyl magnesium bromide to obtain N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide. The yield of the final product is around 50%.

Wissenschaftliche Forschungsanwendungen

Nefopam has been extensively studied for its analgesic properties and has been shown to be effective in the treatment of various types of pain, including postoperative pain, neuropathic pain, and cancer pain. It has also been investigated for its potential use in the management of chronic pain conditions such as fibromyalgia and chronic lower back pain.

Eigenschaften

Produktname

N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide

Molekularformel

C21H21NO

Molekulargewicht

303.4 g/mol

IUPAC-Name

N-(1-naphthalen-2-ylethyl)-3-phenylpropanamide

InChI

InChI=1S/C21H21NO/c1-16(19-13-12-18-9-5-6-10-20(18)15-19)22-21(23)14-11-17-7-3-2-4-8-17/h2-10,12-13,15-16H,11,14H2,1H3,(H,22,23)

InChI-Schlüssel

FQWBNIHJIAGAOG-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCC3=CC=CC=C3

Kanonische SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.